N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
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Overview
Description
N-({N’-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydrazinecarbonyl group, and a dibromo-dihydroxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of 3,5-dibromo-2,4-dihydroxy-6-methylbenzaldehyde with hydrazinecarboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-({N’-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-({N’-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer effects might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide
- N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
Uniqueness
N-({N’-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to the presence of both dibromo and dihydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the furan ring and hydrazinecarbonyl moiety makes this compound distinct from other similar compounds.
Properties
Molecular Formula |
C15H13Br2N3O5 |
---|---|
Molecular Weight |
475.09 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13Br2N3O5/c1-7-8(13(22)12(17)14(23)11(7)16)5-19-20-10(21)6-18-15(24)9-3-2-4-25-9/h2-5,22-23H,6H2,1H3,(H,18,24)(H,20,21)/b19-5+ |
InChI Key |
VWXOFSJPIFSKMO-PTXOJBNSSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)/C=N/NC(=O)CNC(=O)C2=CC=CO2 |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)C=NNC(=O)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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